spectroscopic characterization of 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
spectroscopic characterization of 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
Spectroscopic Characterization and Methodological Guide for 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine
Executive Summary
The rational design of advanced porous materials relies heavily on the structural integrity and electronic properties of their organic building blocks. 2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine (commonly abbreviated as H3TPTA ) is a highly symmetric, nitrogen-rich tritopic ligand[1]. With a molecular formula of C30H21N9 and a molecular weight of 507.56 g/mol , it is extensively utilized in the synthesis of ultra-stable Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)[1]. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, purification, and multi-modal spectroscopic characterization of H3TPTA, designed for researchers and materials scientists requiring rigorous analytical baselines.
Molecular Architecture & Chemical Rationale
H3TPTA features a C3 -symmetric architecture comprising an electron-deficient central 1,3,5-triazine core, extended by three phenyl spacers, and terminated by electron-rich 1H-pyrazol-4-yl moieties.
Why this specific architecture?
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Hard-Soft Acid-Base (HSAB) Engineering: The pyrazole nitrogen atoms act as strong Lewis bases, forming highly covalent, robust coordination bonds with transition metals (e.g., Ni²⁺, Cu²⁺). This structural motif is the foundation for synthesizing water- and alkali-stable MOFs, such as the [Ni3(TPTA)2] framework (BUT-33), which is critical for industrial CO₂ capture and heterogeneous catalysis[2][3].
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Electronic Push-Pull System: The electron-donating pyrazoles and the electron-withdrawing triazine core create an extended π -conjugated network. This facilitates unique photophysical properties, making the ligand valuable not just as a structural pillar, but as a responsive biochemical assay reagent and fluorescent sensor[1].
Standardized Synthesis & Purification Methodology
To ensure high-fidelity spectroscopic data, the analyte must be free of structural isomers and catalytic impurities. The direct acid-catalyzed trimerization of 4-(1H-pyrazol-4-yl)benzonitrile often yields incomplete reactions and asymmetric byproducts. Therefore, a Suzuki-Miyaura cross-coupling approach is the gold standard.
Step-by-Step Synthesis Workflow
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Reagent Preparation: In a Schlenk flask, combine 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (1.0 eq) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (3.5 eq) to ensure complete tri-substitution.
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Catalyst & Base Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) as the catalyst and Potassium Carbonate (K₂CO₃) (6.0 eq) as the base.
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Solvent Degassing (Critical Step): Suspend the mixture in a 4:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and deionized water. Subject the solvent to three freeze-pump-thaw cycles. Causality: Oxygen quenches the Pd(0) catalyst, leading to homocoupling of the boronic ester and drastically reducing the yield.
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Reaction Execution: Heat the mixture to 100 °C under a continuous nitrogen atmosphere for 24 hours.
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Purification by Precipitation: Cool the reaction to room temperature and pour it into ice-cold water. The crude H3TPTA will precipitate as a pale yellow solid. Filter under vacuum.
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Trace Metal Removal: Wash the solid successively with water (to remove salts), ethanol, and dichloromethane. Recrystallize from hot DMF/methanol to remove residual palladium nanoparticles, yielding pure H3TPTA (>80% yield).
Step-by-step synthesis and purification workflow for H3TPTA.
Spectroscopic Characterization Protocols
A self-validating analytical system requires orthogonal techniques. We utilize NMR to confirm atomic connectivity, FT-IR to validate functional group integrity, and UV-Vis/PL to map the electronic state.
Multi-modal spectroscopic characterization logic for structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
Solvent Selection Causality: H3TPTA possesses three pyrazole rings capable of acting as both hydrogen bond donors and acceptors. In the solid state, this creates a massive intermolecular hydrogen-bonding network, rendering the compound insoluble in standard non-polar solvents (e.g., CDCl₃). DMSO-d₆ is strictly required as it acts as a hydrogen-bond disruptor, allowing for complete dissolution.
Self-Validation Protocol (D₂O Shake): To definitively assign the pyrazole N-H proton, a baseline ¹H NMR is acquired, followed by the addition of 10 μ L of D₂O to the NMR tube. The broad singlet at ~13.10 ppm will disappear due to rapid deuterium exchange, confirming its identity against the aromatic protons.
Table 1: ¹H and ¹³C NMR Diagnostic Assignments (400/100 MHz, DMSO-d₆)
| Nucleus | Chemical Shift (ppm) | Multiplicity / Integration | Assignment | Diagnostic Significance |
| ¹H | ~13.10 | br s, 3H | Pyrazole N-H | Confirms intact terminal pyrazoles; exchangeable with D₂O. |
| ¹H | ~8.85 | d ( J = 8.4 Hz), 6H | Phenyl C-H (ortho to triazine) | Highly deshielded by the electron-withdrawing triazine core. |
| ¹H | ~8.25 | br s, 6H | Pyrazole C-H (C3, C5) | Broadness due to rapid tautomeric exchange of the pyrazole proton. |
| ¹H | ~7.95 | d ( J = 8.4 Hz), 6H | Phenyl C-H (ortho to pyrazole) | Completes the AA'BB' spin system of the phenyl spacer. |
| ¹³C | ~170.5 | Singlet | Triazine Core Carbon | Fingerprint for the C3 -symmetric 1,3,5-triazine ring. |
| ¹³C | ~137.8, 133.2 | Singlet | Phenyl Quaternary Carbons | Confirms successful cross-coupling at the para positions. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Methodological Choice: Attenuated Total Reflectance (ATR) is highly preferred over traditional KBr pellets. KBr is hygroscopic; absorbed atmospheric moisture results in a broad O-H stretching band (~3400 cm⁻¹) that artificially obscures the critical N-H stretching region of the pyrazole rings.
Table 2: FT-IR Vibrational Band Assignments (ATR)
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Structural Implication |
| 3250 | Broad, Strong | N-H Stretch | Orthogonal validation of the NMR D₂O shake; confirms pyrazole presence. |
| 3050 | Weak | C-H Stretch (Aromatic) | Standard sp2 hybridized carbon-hydrogen bonds. |
| 1580 | Sharp, Strong | C=N Stretch | Diagnostic fingerprint of the central 1,3,5-triazine ring. |
| 1515 | Strong | C=C Stretch | Aromatic ring breathing modes (phenyl and pyrazole). |
| 810 | Strong | C-H Out-of-Plane Bend | Confirms the para-substitution pattern of the phenyl rings. |
Photophysical Profiling (UV-Vis & Fluorescence)
The extended conjugation of H3TPTA makes it a highly active chromophore. When dissolved in DMF, the molecule exhibits distinct absorption bands corresponding to localized and charge-transfer transitions.
Table 3: Photophysical Properties (in DMF, 10⁻⁵ M)
| Parameter | Value | Physical Origin |
| Absorption λmax 1 | ~285 nm | π→π∗ transitions localized on the phenyl-pyrazole segments. |
| Absorption λmax 2 | ~330 nm | n→π∗ and extended Intramolecular Charge Transfer (ICT) from pyrazole to triazine. |
| Emission λem | ~420 nm | Radiative relaxation (fluorescence) yielding a bright blue emission under UV light. |
Applications in Advanced Materials
The spectroscopic baselines established above are vital for downstream applications. When H3TPTA is coordinated with metal nodes (e.g., in the synthesis of BUT-33), the disappearance of the pyrazole N-H stretch in FT-IR (3250 cm⁻¹) and the N-H proton in ¹H NMR (~13.10 ppm) serves as primary evidence of successful deprotonation and metal-ligand bond formation[2][3]. Furthermore, the inherent fluorescence of H3TPTA allows these MOFs to be utilized as biochemical assay reagents; the emission at 420 nm is often dynamically quenched upon the binding of specific heavy metal analytes or volatile organic compounds, enabling highly sensitive detection[1].
